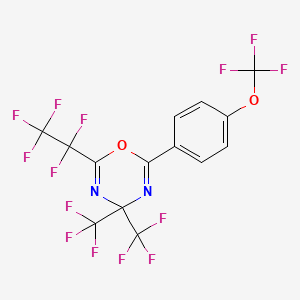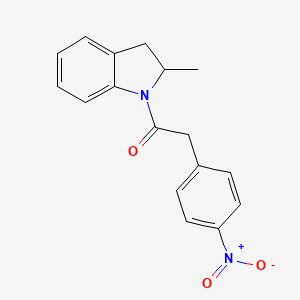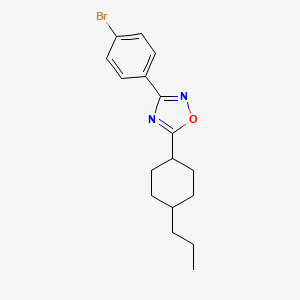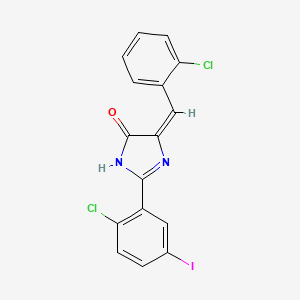
4H-1,3,5-Oxadiazine, 6-pentafluoroethyl-2-(4-trifluoromethoxyphenyl)-4,4-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3,5-Oxadiazine, 6-pentafluoroethyl-2-(4-trifluoromethoxyphenyl)-4,4-bis(trifluoromethyl)- is a synthetic organic compound belonging to the oxadiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,5-Oxadiazine derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazides with carbonyl compounds: This method involves the reaction of hydrazides with carbonyl compounds in the presence of acidic or basic catalysts.
Cyclization of nitriles with hydrazines: This method involves the reaction of nitriles with hydrazines under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4H-1,3,5-Oxadiazine derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Substitution reactions can occur at various positions on the oxadiazine ring, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a wide range of functionalized oxadiazines.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and bioactive compounds.
Medicine: Explored for their potential as therapeutic agents, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4H-1,3,5-Oxadiazine derivatives depends on their specific structure and target. These compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
1,2,4-Oxadiazole derivatives: Studied for their potential as bioactive compounds and materials.
Triazine derivatives: Widely used in agriculture and pharmaceuticals.
Uniqueness
4H-1,3,5-Oxadiazine derivatives are unique due to their specific ring structure and the presence of multiple fluorinated groups. These features can enhance their chemical stability, bioavailability, and interaction with biological targets, making them valuable for various applications.
Properties
Molecular Formula |
C14H4F14N2O2 |
|---|---|
Molecular Weight |
498.17 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)-6-[4-(trifluoromethoxy)phenyl]-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C14H4F14N2O2/c15-9(16,11(17,18)19)8-30-10(12(20,21)22,13(23,24)25)29-7(31-8)5-1-3-6(4-2-5)32-14(26,27)28/h1-4H |
InChI Key |
KFTZUEAIXJYLCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(N=C(O2)C(C(F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(biphenyl-4-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11522652.png)
![(7E)-N-[(2,4-dichlorobenzyl)oxy][1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-imine](/img/structure/B11522656.png)
![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11522660.png)


![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2-bromobenzamide](/img/structure/B11522677.png)
![N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11522688.png)
![(2Z)-2-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11522690.png)

![(2-Chloro-6-fluorophenyl)methyl 1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylate](/img/structure/B11522710.png)
![4-(4-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11522711.png)


![N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B11522718.png)
